molecular formula C19H17NO3S B378527 ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 306957-17-5

ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B378527
CAS No.: 306957-17-5
M. Wt: 339.4g/mol
InChI Key: OQSRTEAJPLICRK-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-phenylprop-2-ynoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(3-phenylprop-2-ynoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.

Properties

CAS No.

306957-17-5

Molecular Formula

C19H17NO3S

Molecular Weight

339.4g/mol

IUPAC Name

ethyl 2-(3-phenylprop-2-ynoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H17NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-10H2,1H3,(H,20,21)

InChI Key

OQSRTEAJPLICRK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C#CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C#CC3=CC=CC=C3

Origin of Product

United States

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